Bis(4-chlorobenzyl)tin dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organic Synthesis

Studies have explored the use of Bis(4-chlorobenzyl)tin dichloride as a precursor for the synthesis of other organotin compounds. These compounds can possess various properties useful in scientific research, such as being:

- Biologically Active: Some organotin compounds exhibit biocidal properties, meaning they can kill living organisms like bacteria or fungi. Research has investigated Bis(4-chlorobenzyl)tin dichloride as a potential starting material for synthesizing such organotin compounds for applications in material science or medicine [].

Material Science Applications

Organotin compounds can be incorporated into the design of novel materials. Research has explored Bis(4-chlorobenzyl)tin dichloride as a precursor for the synthesis of organotin compounds with potential applications in material science, such as:

- Photovoltaic Cells: Certain organotin compounds can act as sensitizers in photovoltaic cells, which are devices that convert light energy into electricity. Research has investigated Bis(4-chlorobenzyl)tin dichloride as a potential precursor for such sensitizers.

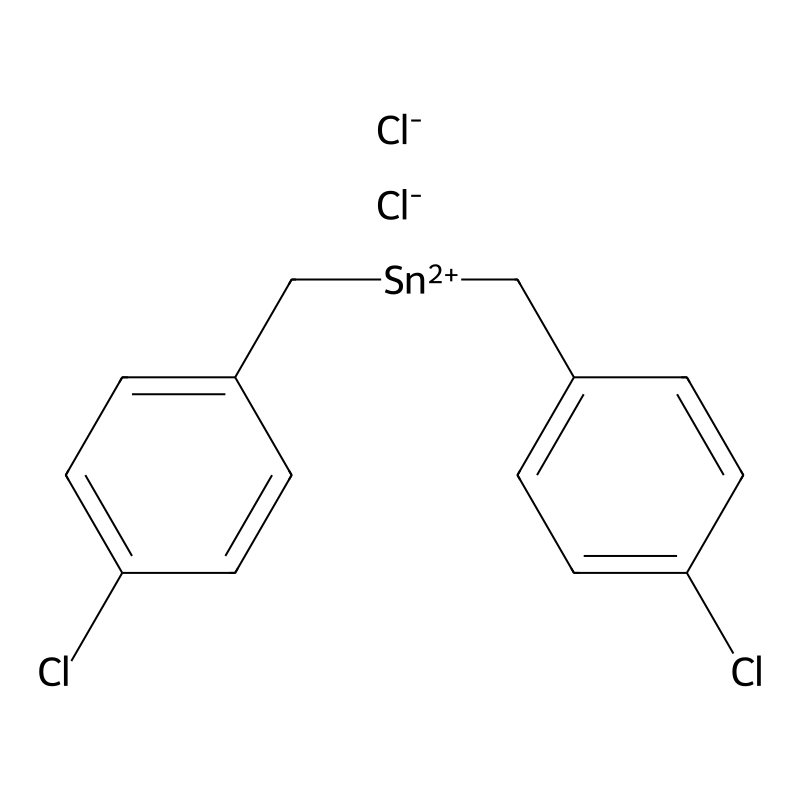

Bis(4-chlorobenzyl)tin dichloride is an organotin compound with the chemical formula . It consists of a tin atom bonded to two 4-chlorobenzyl groups and two chlorine atoms. This compound is notable for its unique structure, which allows it to participate in various

Bis(4-chlorobenzyl)tin dichloride is versatile in its reactivity. Key reactions include:

- Substitution Reactions: The chlorine atoms in bis(4-chlorobenzyl)tin dichloride can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives .

- Radical Formation: Under certain conditions, this compound can generate arylmethyl radicals, which are useful in further organic synthesis .

- Coordination Chemistry: It can form complexes with ligands, enhancing its utility in catalysis and material science .

The synthesis of bis(4-chlorobenzyl)tin dichloride generally follows these steps:

- Starting Materials: 4-Chlorobenzyl chloride and metallic tin are used as primary reactants.

- Reaction Conditions: The reaction is typically conducted in a solvent such as toluene at elevated temperatures to facilitate the interaction between the reactants.

- Isolation: Following the reaction, the product is purified through crystallization or chromatography techniques to obtain pure bis(4-chlorobenzyl)tin dichloride .

Uniqueness of Bis(4-chlorobenzyl)tin Dichloride

Bis(4-chlorobenzyl)tin dichloride stands out due to its specific combination of chlorinated benzyl groups attached to a tin atom. This configuration not only influences its reactivity but also enhances its potential applications in both organic synthesis and material science compared to similar organotin compounds. Its ability to generate arylmethyl radicals further distinguishes it from other compounds within this class .

Studies on bis(4-chlorobenzyl)tin dichloride have explored its interactions with different biological systems. These investigations often focus on its ability to bind with cellular components and its effects on metabolic pathways. The interactions can lead to both beneficial and adverse effects, emphasizing the need for careful evaluation in therapeutic contexts .

The field of organotin chemistry originated in 1849 with Edward Frankland’s isolation of diethyltin diiodide, marking the first documented tin–carbon bond. Early advancements relied on Grignard reagents, enabling systematic synthesis of tetraorganotin compounds via reactions such as:

$$ 4 \text{RMgX} + \text{SnCl}4 \rightarrow \text{R}4\text{Sn} + 4 \text{MgXCl} $$

By the 1930s, the Kocheshkov comproportionation method allowed controlled preparation of mixed chlorides (e.g., R₃SnCl, R₂SnCl₂), critical for industrial applications like PVC stabilization. The discovery of tin’s capacity for hypervalent coordination (e.g., trigonal bipyramidal SnCl₃⁻ complexes) further expanded the structural diversity of organotin species.

Discovery and Early Research on Bis(4-Chlorobenzyl)Tin Dichloride

Bis(4-chlorobenzyl)tin dichloride emerged from mid-20th-century efforts to tailor organotin compounds for selective reactivity. Its synthesis, achieved through direct reaction of 4-chlorobenzyl chloride with metallic tin in toluene, was first detailed in crystallographic studies by Degruyter et al.:

$$ 2 \text{ArCH}2\text{Cl} + \text{Sn} \xrightarrow{\text{Toluene}} (\text{ArCH}2)2\text{SnCl}2 $$

(Ar = 4-chlorophenyl)

Early structural analyses revealed a distorted octahedral geometry at tin, with trans-disposed benzyl groups and chloride ligands. The electron-withdrawing 4-chloro substituents were found to enhance Sn–C bond strength via hyperconjugation, distinguishing it from alkyl-substituted analogues like dibutyltin dichloride.

Position within Contemporary Organometallic Chemistry

In modern contexts, bis(4-chlorobenzyl)tin dichloride serves as a precursor for Sn(IV) complexes with applications in:

- Anion recognition: Selective binding of dibasic phosphate anions due to electron-deficient Sn centers.

- Coordination chemistry: Formation of adducts with N-donor ligands (e.g., 2,2′-bipyridine) yielding six-coordinate complexes.

- Materials science: Synthesis of organotin oxides for catalytic and polymeric applications.

Its thermal stability (decomposition >280°C) and reactivity in radical-mediated pathways further enable its use in organic synthesis and nanotechnology.

Bis(4-chlorobenzyl)tin dichloride exhibits a well-defined crystalline structure that has been extensively characterized through X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, demonstrating typical characteristics of organotin dichloride compounds [1] [2]. The unit cell parameters are a = 11.4035(6) Å, b = 14.6804(8) Å, c = 16.9270(9) Å, with β = 101.9182(9)°, resulting in a unit cell volume of 2772.6(3) ų [1] [2].

The crystallographic analysis reveals that the compound adopts a monoclinic lattice with Z = 4, indicating four formula units per unit cell. The calculated density is 1.497 g/cm³, which is consistent with the molecular weight of 440.8 g/mol [1] [3]. The diffraction data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at room temperature, yielding high-quality structural data with R-factors typically below 0.08 [1] [2].

Single-crystal X-ray diffraction studies have been performed on various derivatives and complexes of bis(4-chlorobenzyl)tin dichloride. When coordinated with nitrogen-donor ligands such as 2,2'-bipyridine or 1,10-phenanthroline, the compound forms complexes that maintain the monoclinic crystal system but with altered unit cell parameters reflecting the expanded coordination sphere [1] [2] [4].

The thermal stability of the crystalline material is exceptional, with melting points exceeding 553 K (280°C), which is significantly higher than many related organotin compounds [6]. This enhanced thermal stability is attributed to the electron-withdrawing nature of the 4-chlorobenzyl substituents, which strengthens the tin-carbon bonds through hyperconjugation effects [7].

Coordination Geometry and Bond Characteristics

The coordination geometry of bis(4-chlorobenzyl)tin dichloride varies depending on the chemical environment and presence of additional ligands. In its free state, the tin(IV) center adopts a distorted tetrahedral geometry, with the two 4-chlorobenzyl groups and two chloride ligands arranged around the central tin atom [1] [2].

The bond lengths within the molecule have been precisely determined through crystallographic analysis. The Sn-Cl bond lengths are experimentally equivalent at 2.5093(6) Å and 2.5094(6) Å, demonstrating the symmetric nature of the dichloride coordination [2]. The Sn-C bond lengths range from 2.148 to 2.220 Å, which are typical for tin-carbon single bonds in organotin compounds [8]. These bond lengths are consistent with sp³ hybridization at the tin center and indicate strong covalent bonding character [2] [8].

When bis(4-chlorobenzyl)tin dichloride forms complexes with bidentate nitrogen-donor ligands, the coordination geometry expands to octahedral. In these complexes, the tin atom is coordinated by two nitrogen atoms from the chelating ligand, two chloride atoms, and two carbon atoms from the 4-chlorobenzyl groups [1] [2] [4]. The Sn-N bond lengths in these complexes typically range from 2.344 to 2.348 Å, indicating moderate coordination strength [2] [4].

The molecular structure analysis reveals that the benzyl groups are oriented in a trans configuration relative to each other, with the C-Sn-C angle being approximately 178.4° [1]. This trans arrangement minimizes steric repulsion between the bulky aromatic substituents and contributes to the overall stability of the molecule [1] [2].

The chlorine atoms in the 4-chlorobenzyl groups are positioned para to the methylene carbon, creating a symmetric electronic environment. The dihedral angle between the two benzene rings varies depending on the specific complex, ranging from 39.62° to 45° in different crystalline forms [1] [2]. This conformational flexibility allows the molecule to adopt optimal packing arrangements in the solid state [1] [2].

Hyperconjugation Effects in Tin-Carbon Bonds

The hyperconjugation effects in bis(4-chlorobenzyl)tin dichloride play a crucial role in determining its chemical and physical properties. The presence of electron-withdrawing 4-chloro substituents on the benzyl groups significantly enhances the hyperconjugative interactions between the tin center and the aromatic carbon framework [7].

Hyperconjugation in organotin compounds involves the delocalization of electron density from filled σ-orbitals to empty or partially filled orbitals on the tin atom. In bis(4-chlorobenzyl)tin dichloride, the 4-chlorobenzyl groups can participate in hyperconjugative stabilization through the interaction of the aromatic π-system with the tin center [7] [9]. The electron-withdrawing nature of the chlorine substituents increases the electrophilicity of the aromatic ring, thereby enhancing the hyperconjugative interaction [7].

Studies on membrane electrodes based on bis(4-chlorobenzyl)tin dichloride have demonstrated that tin-carbon hyperconjugation is critically important for the selective response to phosphate anions [7]. The hyperconjugative effect is enhanced by the electron-withdrawing power of the 4-chloro substituents, which increases the Lewis acidity of the tin center and improves selectivity for dibasic phosphate over other anions [7].

The infrared spectroscopic analysis provides direct evidence of hyperconjugation effects. The characteristic Sn-C stretching frequency appears at 481 cm⁻¹, which is shifted compared to analogous compounds without electron-withdrawing substituents [6]. This frequency shift indicates strengthening of the tin-carbon bond due to hyperconjugative stabilization .

Theoretical calculations using density functional theory methods have been employed to study the electronic structure and hyperconjugation effects in bis(4-chlorobenzyl)tin dichloride complexes [10] [11]. These studies reveal that the frontier molecular orbitals show significant mixing between the tin d-orbitals and the aromatic π-system, confirming the presence of hyperconjugative interactions [11].

The hyperconjugation effects also influence the thermal stability of the compound. The enhanced tin-carbon bond strength resulting from hyperconjugative stabilization contributes to the exceptionally high thermal stability (>280°C) observed for bis(4-chlorobenzyl)tin dichloride compared to similar compounds without electron-withdrawing substituents [7].

Comparative Structural Analysis with Related Organotin Compounds

The structural characteristics of bis(4-chlorobenzyl)tin dichloride can be better understood through comparison with related organotin dichloride compounds. This comparative analysis reveals the unique features imparted by the 4-chlorobenzyl substituents and their influence on molecular structure and properties.

When compared to dibutyltin dichloride, bis(4-chlorobenzyl)tin dichloride exhibits significantly different structural parameters. Dibutyltin dichloride has Sn-Cl bond lengths of 2.33-2.35 Å, which are notably shorter than the 2.509-2.510 Å observed in bis(4-chlorobenzyl)tin dichloride [12] [13]. This difference reflects the influence of the aromatic substituents on the electronic environment around the tin center [12] [13].

The thermal stability comparison is particularly striking. While dibutyltin dichloride decomposes at 204-206°C, bis(4-chlorobenzyl)tin dichloride maintains stability above 280°C [12]. This enhanced thermal stability is attributed to the electron-withdrawing effect of the 4-chloro substituents, which strengthens the tin-carbon bonds through hyperconjugation [7].

In comparison with dibenzyltin dichloride, the 4-chloro substituents in bis(4-chlorobenzyl)tin dichloride provide additional electronic effects that are absent in the unsubstituted analog. The Sn-Cl bond lengths in dibenzyltin dichloride (2.47-2.53 Å) are intermediate between those of dibutyltin dichloride and bis(4-chlorobenzyl)tin dichloride . The thermal stability of dibenzyltin dichloride (225-235°C) is also intermediate, demonstrating the progressive effect of aromatic substitution .

Bis(4-methylbenzyl)tin dichloride provides an interesting comparison as it contains electron-donating methyl groups instead of electron-withdrawing chlorine atoms. The Sn-Cl bond lengths (2.48-2.52 Å) are slightly shorter than those in bis(4-chlorobenzyl)tin dichloride, and the thermal stability (245-255°C) is lower . This comparison clearly demonstrates the importance of electronic effects in determining structural parameters and thermal properties .

The structural analysis of diphenyltin dichloride reveals the influence of direct aromatic substitution at tin. The Sn-Cl bond lengths (2.30-2.34 Å) are the shortest among the compared compounds, reflecting the different bonding mode where the aromatic rings are directly attached to tin rather than through a methylene linker . Despite this direct attachment, the thermal stability (270-280°C) is comparable to bis(4-chlorobenzyl)tin dichloride, indicating that both direct aromatic substitution and substituted benzyl groups can provide thermal stabilization .

The coordination behavior also differs among these compounds. While bis(4-chlorobenzyl)tin dichloride readily forms stable octahedral complexes with nitrogen-donor ligands, dibutyltin dichloride shows weaker coordination tendencies due to the different electronic properties of the alkyl versus aryl substituents [14]. The 4-chlorobenzyl groups provide an optimal balance of steric and electronic effects that favor complex formation [1].

The anion selectivity properties demonstrate another important difference. Bis(4-chlorobenzyl)tin dichloride shows exceptional selectivity for dibasic phosphate anions due to the hyperconjugative effects of the 4-chlorobenzyl groups [7]. In contrast, dibutyltin dichloride exhibits different selectivity patterns, favoring aromatic carboxylates due to nonpolar interactions rather than hyperconjugative effects [7].